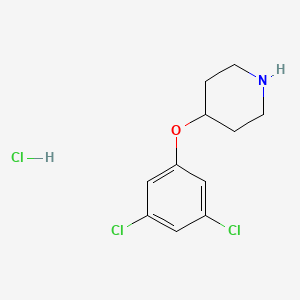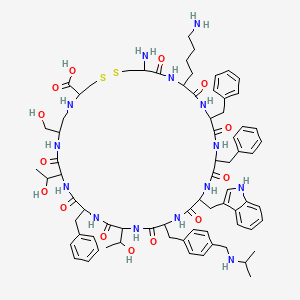
2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade
Vue d'ensemble
Description
2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade is a chemical compound with the molecular formula C11H18KNO10S2 . It has a molecular weight of 427.5 g/mol . This compound is gaining popularity in scientific experiments due to its versatile properties.
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. It has a glucosinolate group, which is a type of natural compound that contains sulfur and nitrogen . The structure also includes a hydroxy group (OH) and a butenyl group (C4H6), which are attached to the glucosinolate group . The potassium ion (K+) is associated with the molecule as a counterion .Physical And Chemical Properties Analysis
This compound has several notable physical and chemical properties. It has a high molecular weight of 427.5 g/mol . It has 5 hydrogen bond donors and 12 hydrogen bond acceptors . The compound also has 8 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 427.00091960 g/mol .Applications De Recherche Scientifique
Plant Defense Mechanisms
2-Hydroxybut-3-enyl-glucosinolat: plays a significant role in plant defense against herbivores. It has been shown to provide increased resistance to generalist herbivory in plants like Arabidopsis . This compound is involved in the plant’s suite of defensive compounds, which are crucial for resisting attacks from various organisms.
Agricultural Applications
In agriculture, this glucosinolate is used to enhance the resistance of crops to pests. It has been observed to increase resistance to generalist insects like the lepidopteran Trichoplusia ni . This application is particularly valuable in organic farming where synthetic pesticides are limited.
Food Industry
The compound contributes to the bitter flavors in Brassica vegetable crops . Understanding its role in flavor profiles can help in the development of new varieties of vegetables with improved tastes, catering to consumer preferences for less bitter flavors.
Environmental Science
The biosynthesis and accumulation patterns of 2-Hydroxybut-3-enyl-glucosinolat in plants have implications for environmental science. It affects the toxicity to soil nematodes like Caenorhabditis elegans and can influence seed germination rates . These effects are important for understanding soil health and plant ecology.
Biochemistry Research
This glucosinolate is synthesized from a variety of amino acids and can undergo side chain modifications that control its biological function . Research into its biosynthesis pathways can provide insights into the metabolic processes of plants and the evolution of secondary metabolites.
Pharmacological Studies
Although not directly mentioned in the search results, glucosinolates like 2-Hydroxybut-3-enyl-glucosinolat have been studied for their potential pharmacological effects, including their role in inducing goiter disease in mammals . Further research could explore the therapeutic applications or health implications of this compound.
Propriétés
IUPAC Name |
potassium;[(E)-[(3R)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1/b12-7+;/t5-,6+,8+,9-,10+,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYXFCKWHSTEIK-KRGOUHSNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](C/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18KNO10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



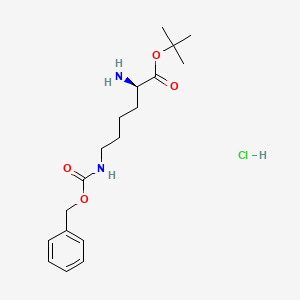
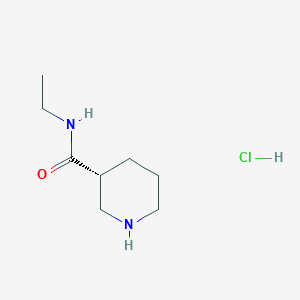
![3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1496258.png)




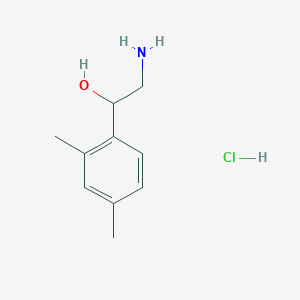
![5-[3-[(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxychromenylium-2-yl]benzene-1,2,3-triol;chloride](/img/structure/B1496284.png)



